Product packaging for 5-Amino-4-fluoro-2-methylbenzonitrile(Cat. No.:)

5-Amino-4-fluoro-2-methylbenzonitrile

Cat. No.: B12104364
M. Wt: 150.15 g/mol
InChI Key: NXUVPEBXBJMDAW-UHFFFAOYSA-N
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Description

General Context of Aromatic Nitriles in Chemical Research

Aromatic nitriles are a class of organic compounds characterized by a nitrile (-C≡N) group attached to an aromatic ring. numberanalytics.comfiveable.me These compounds serve as crucial intermediates and building blocks in organic synthesis. numberanalytics.com Their significance lies in the versatility of the nitrile group, which can be chemically transformed into various other functional groups, including amines, carboxylic acids, amides, and ketones. numberanalytics.comnumberanalytics.com This reactivity makes aromatic nitriles indispensable in the production of a wide array of fine chemicals, pharmaceuticals, agrochemicals like pesticides and herbicides, and dyes. numberanalytics.comfiveable.menumberanalytics.com

The synthesis of aromatic nitriles is a well-explored area of chemical research. Traditional methods often involve the cyanation of aryl halides using metallic cyanide sources such as copper(I) cyanide (CuCN), potassium cyanide (KCN), or zinc cyanide (Zn(CN)₂), mediated by transition metals. nih.govresearchgate.net However, these methods can have drawbacks, including the use of toxic reagents and the generation of metal waste. nih.govresearchgate.net Consequently, research has been directed towards developing more efficient and safer synthesis protocols, such as exploring nonmetallic cyano-group sources, flow chemistry techniques, and biocatalysis. numberanalytics.comnih.gov The electron-withdrawing nature of the nitrile group also influences the reactivity of the aromatic ring, making these compounds useful substrates for studying various chemical reactions. fiveable.me

Significance of Fluorine Substitution in Benzonitrile (B105546) Chemistry

The introduction of fluorine atoms into organic molecules, including benzonitriles, can dramatically alter their physical and chemical properties. beilstein-journals.org Fluorine is the most electronegative element and has a small atomic radius, similar to that of hydrogen. beilstein-journals.org When substituted onto a benzonitrile framework, fluorine's strong electron-withdrawing inductive effect can significantly impact the molecule's reactivity, metabolic stability, lipophilicity, and bioavailability. beilstein-journals.orgnih.gov

In medicinal chemistry, fluorination is a common strategy to enhance the efficacy of drug candidates. beilstein-journals.orgnih.gov Approximately 20% of all pharmaceuticals and 35% of agrochemicals contain at least one fluorine atom. beilstein-journals.org The incorporation of fluorine can lead to increased binding affinity with biological targets, improved metabolic stability by blocking sites susceptible to oxidative metabolism, and enhanced membrane permeability. beilstein-journals.orgnih.gov Specifically in benzonitrile derivatives, fluorine substitution can increase the cytotoxic activity of compounds being investigated as potential antitumor agents. nih.gov The strategic placement of fluorine on the aromatic ring is a key aspect of modern drug design and materials science. beilstein-journals.orgchemimpex.com

Overview of Substituted Aminobenzonitriles in Organic Synthesis and Advanced Materials

Substituted aminobenzonitriles are a subclass of aromatic nitriles that feature an amino (-NH₂) group on the benzene (B151609) ring. These compounds are valuable intermediates, particularly in the synthesis of pharmaceuticals and advanced materials. The presence of both an electron-donating amino group and an electron-withdrawing nitrile group on the same aromatic ring creates a unique electronic profile that can be exploited in various chemical transformations.

These molecules serve as building blocks for a range of complex heterocyclic structures and are used in the synthesis of kinase inhibitors and other biologically active compounds. For instance, 4-amino-2-fluoro-N-methyl-benzamide, derived from a substituted aminobenzonitrile, is a key intermediate for the anti-cancer drug Enzalutamide. researchgate.net In materials science, the derivatives of aromatic nitriles are finding use in the development of novel polymers and materials for electronics and biomedical devices. numberanalytics.com The specific positioning of substituents on the aminobenzonitrile core is crucial for directing synthetic outcomes and tuning the properties of the final products.

Research Landscape of 5-Amino-4-fluoro-2-methylbenzonitrile and Related Compounds

This compound belongs to a group of polysubstituted benzonitriles that are of interest as specialized chemical building blocks. While specific research on this compound is not extensively documented in publicly available literature, its structural analogs are recognized for their utility. For example, isomers like 5-amino-2-fluoro-4-methylbenzonitrile (B2528156) are available commercially for research purposes. sun-shinechem.comsigmaaldrich.com

The synthesis of related compounds, such as 4-amino-2-trifluoromethylbenzonitrile, involves multi-step processes including bromination, cyanation, and ammonolysis. google.com The synthesis of fluorinated aminopyrimidines and aminopyrazoles has been achieved using fluorinated building blocks, demonstrating the utility of such precursors in creating complex heterocyclic systems. nih.gov The general class of halogenated benzonitrile derivatives, which includes this compound, is frequently employed as intermediates in pharmaceutical synthesis due to their enhanced reactivity in cross-coupling or nucleophilic substitution reactions. The combination of the amino, fluoro, and methyl groups on the benzonitrile scaffold provides a unique pattern of reactivity and steric and electronic properties that can be valuable for creating novel molecules in medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FN2 B12104364 5-Amino-4-fluoro-2-methylbenzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

IUPAC Name

5-amino-4-fluoro-2-methylbenzonitrile

InChI

InChI=1S/C8H7FN2/c1-5-2-7(9)8(11)3-6(5)4-10/h2-3H,11H2,1H3

InChI Key

NXUVPEBXBJMDAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C#N)N)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 Amino 4 Fluoro 2 Methylbenzonitrile

Precursor-Based Synthesis Pathways

The construction of 5-Amino-4-fluoro-2-methylbenzonitrile is typically approached through retrosynthetic analysis that disconnects the molecule at either the carbon-nitrile bond or the carbon-amine bond. This leads to two primary strategies: introducing the nitrile group onto a pre-functionalized aniline (B41778) precursor or installing the amino group onto a substituted benzonitrile (B105546) scaffold.

This approach begins with an aniline derivative that already contains the required fluoro, methyl, and amino substituents, along with a halogen at the position where the nitrile group is to be introduced. A common and commercially available precursor for this strategy is 5-Bromo-4-fluoro-2-methylaniline . ossila.comsigmaaldrich.comsynquestlabs.com The conversion of the bromo group to a nitrile group can be achieved through transition-metal-catalyzed cyanation reactions.

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds, including the introduction of a nitrile group. In this method, an aryl halide such as 5-Bromo-4-fluoro-2-methylaniline is reacted with a cyanide source in the presence of a palladium catalyst and a suitable ligand. A variety of cyanide reagents can be employed, with zinc cyanide (Zn(CN)₂) being common. More recently, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has been adopted as a less toxic alternative to simple alkali metal cyanides. The reaction typically proceeds in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), at elevated temperatures.

Table 1: Representative Conditions for Palladium-Catalyzed Cyanation

Parameter Condition
Precursor 5-Bromo-4-fluoro-2-methylaniline
Cyanide Source Zinc Cyanide (Zn(CN)₂) or Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆])
Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) Acetate (B1210297) (Pd(OAc)₂)
Ligand Triphenylphosphine (PPh₃) or other phosphine (B1218219) ligands
Solvent N,N-Dimethylformamide (DMF), Dimethylacetamide (DMAc)
Temperature 80-120 °C

| Notes | The use of K₄[Fe(CN)₆] is often preferred for safety reasons. Reaction progress is monitored by TLC or GC-MS. |

The Rosenmund-von Braun reaction is a classical method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide (CuCN). organic-chemistry.org This protocol involves heating the aryl halide, in this case, 5-Bromo-4-fluoro-2-methylaniline, with a stoichiometric amount or an excess of CuCN. organic-chemistry.org The reaction requires high temperatures, often in the range of 150-200 °C, and is typically carried out in a high-boiling polar solvent like DMF, nitrobenzene, or pyridine (B92270). organic-chemistry.org While effective, the harsh conditions can limit its applicability with sensitive substrates, and the workup procedure to remove copper byproducts can be demanding.

Table 2: Typical Conditions for Copper-Mediated Cyanation (Rosenmund-von Braun)

Parameter Condition
Precursor 5-Bromo-4-fluoro-2-methylaniline
Cyanide Source Copper(I) Cyanide (CuCN)
Solvent N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Pyridine
Temperature 150-200 °C

| Notes | The reaction mechanism is thought to involve an oxidative addition of the aryl halide to the copper salt. Product purification often requires treatment with complexing agents like aqueous ferric chloride or ethylenediamine (B42938) to remove residual copper salts. |

An alternative synthetic strategy involves the introduction of the amino group onto a benzonitrile ring that already possesses the fluoro and methyl substituents. This approach can be pursued through modern C-H activation techniques or classical nucleophilic aromatic substitution reactions.

Direct C-H amination is a cutting-edge synthetic strategy that aims to form a carbon-nitrogen bond by activating a typically unreactive carbon-hydrogen bond. In the context of synthesizing this compound, this would involve the direct installation of an amino group at the C-5 position of 4-Fluoro-2-methylbenzonitrile (B118529) . These reactions often require a transition-metal catalyst (such as palladium, rhodium, or copper) and a nitrogen source, which can range from azides to protected hydroxylamines or amides. A directing group is frequently necessary to achieve regioselectivity, guiding the catalyst to the specific C-H bond to be functionalized. While a powerful and atom-economical approach, the development of a specific protocol for the C-5 amination of 4-Fluoro-2-methylbenzonitrile would likely require significant optimization to control the regioselectivity and is not yet a widely established method for this particular substrate.

Nucleophilic aromatic substitution (SNAr) is a more conventional pathway for introducing an amino group. This reaction requires a precursor with a good leaving group at the position of substitution (C-5), which is activated by electron-withdrawing groups on the aromatic ring. A plausible precursor for this route would be a compound such as 5-Chloro-4-fluoro-2-methylbenzonitrile or 4,5-difluoro-2-methylbenzonitrile . The fluorine atom is a very effective leaving group in SNAr reactions when activated by ortho or para electron-withdrawing groups. In a di-halogenated precursor, selective substitution can be achieved based on the differential activation of the two halogen atoms. The reaction is performed with an amine source, such as aqueous or anhydrous ammonia (B1221849), often in a polar aprotic solvent like DMSO or NMP and may require elevated temperature and pressure to proceed to completion.

Table 3: Plausible Conditions for Nucleophilic Aromatic Substitution

Parameter Condition
Precursor 5-Chloro-4-fluoro-2-methylbenzonitrile or 4,5-Difluoro-2-methylbenzonitrile
Amine Source Ammonia (aqueous or in an organic solvent like dioxane), Sodium Amide
Solvent Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)
Temperature 100-180 °C

| Notes | The reaction may be performed in a sealed vessel to maintain pressure. The regioselectivity of the substitution on a di-halogenated precursor depends on the electronic and steric environment of the leaving groups. |

Multi-Step Synthesis Strategies

The synthesis of this compound is most practically achieved through a multi-step synthetic sequence that allows for the controlled introduction of each functional group.

1 Sequential Functional Group Introduction and Transformation

A common and logical multi-step synthesis starts from a readily available precursor like 2-methylbenzonitrile. The key steps in this sequence are:

Nitration: The starting material, 2-methylbenzonitrile, can be nitrated to introduce a nitro group onto the aromatic ring. The regioselectivity of this reaction is crucial for obtaining the desired 5-nitro isomer.

Fluorination: As mentioned previously, it is often more strategic to begin with a fluorinated starting material like 4-fluoro-2-methylbenzonitrile. ossila.comnih.gov

Nitration of the Fluorinated Intermediate: 4-Fluoro-2-methylbenzonitrile can be nitrated to yield 4-fluoro-2-methyl-5-nitrobenzonitrile (B3030618). This reaction typically employs a mixture of nitric acid and sulfuric acid.

Reduction of the Nitro Group: The final step is the reduction of the nitro group of 4-fluoro-2-methyl-5-nitrobenzonitrile to the corresponding amino group, yielding the target compound, this compound. As detailed in section 2.1.2.3, this is commonly achieved through catalytic hydrogenation.

This sequential approach provides a reliable pathway to the desired product by leveraging well-established and high-yielding chemical transformations.

Amination Reactions for Amino Group Introduction

2 One-Pot Reaction Methodologies

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer advantages in terms of efficiency and reduced waste. While specific one-pot procedures for this compound are not extensively reported, the principles of one-pot synthesis can be applied to related systems. For example, three-component reactions involving an aminobenzonitrile, an orthoester, and ammonium (B1175870) acetate have been used to synthesize substituted aminoquinazolines in a one-pot fashion. digitellinc.com

A hypothetical one-pot approach for a related structure could involve the in-situ generation of an intermediate that then undergoes further transformation. For instance, a tandem reaction could be designed where a di-halogenated precursor undergoes sequential amination and cyanation reactions in a single pot, although controlling the regioselectivity would be a significant challenge. The development of a robust one-pot synthesis for this compound remains an area for further research.

Reaction Conditions and Optimization

The success of the synthetic strategies for this compound heavily relies on the careful optimization of reaction conditions, particularly in transition metal-catalyzed reactions that may be employed in alternative synthetic routes.

1 Catalyst Selection and Ligand Effects in Transition Metal-Catalyzed Reactions

While the primary route to this compound involves nitration and reduction, alternative strategies could employ transition metal-catalyzed cross-coupling reactions. For instance, the amination of a di-halogenated precursor could be a viable, albeit more complex, route. In such cases, the choice of catalyst and ligand is paramount for achieving high yields and selectivity.

Palladium-catalyzed amination (Buchwald-Hartwig amination) is a powerful tool for forming C-N bonds. thieme-connect.comresearchgate.net The choice of ligand is critical and can significantly influence the reaction outcome.

Table 2: Representative Ligands in Palladium-Catalyzed Amination

Ligand TypeExample LigandsKey Characteristics
BiarylphosphinesXPhos, SPhos, RuPhosBulky and electron-rich, effective for coupling a wide range of aryl halides with amines.
Ferrocene-baseddppf (1,1'-Bis(diphenylphosphino)ferrocene)Robust and versatile ligand, often used in various cross-coupling reactions.
N-Heterocyclic Carbenes (NHCs)IPr, IMesStrong σ-donors, can be effective for challenging couplings.

The electronic and steric properties of the ligands play a crucial role in the catalytic cycle, influencing the rates of oxidative addition, reductive elimination, and preventing catalyst deactivation. For a substrate like a fluorinated benzonitrile, where the fluorine atom can influence the electronic properties of the aromatic ring, the ligand must be carefully chosen to promote the desired reactivity. For example, electron-rich and bulky ligands are often required to facilitate the amination of electron-neutral or moderately electron-poor aryl halides. thieme-connect.comresearchgate.net The development of specific catalyst systems for the amination of hindered or electronically complex fluoroaromatic compounds is an active area of research.

Solvent Effects and Reaction Medium Considerations

The choice of solvent is a critical parameter in the synthesis and subsequent transformations of this compound, as it can significantly influence reaction rates, yields, and the solubility of reactants and intermediates. The polarity of the solvent plays a pivotal role; for instance, substituting a functional group like an amino group with a hydroxyl group can enhance solubility in polar solvents.

In related syntheses of fluorinated nitrogen-containing heterocycles, the reaction medium can dictate the success and efficiency of a reaction. For example, in the formation of certain aminopyrazoles, switching the solvent to water led to a notable improvement in the reaction yield. nih.gov In other processes, such as the preparation of related benzonitrile intermediates, solvents like ethanol (B145695) and toluene (B28343) are commonly employed. google.com The selection of the reaction medium often depends on the specific step of the synthesis; ethanol is frequently used for reactions involving hydroxylamine (B1172632) hydrochloride, while toluene is a preferred solvent for subsequent conversion steps under heating. google.com The use of basic or acidic additives can also be a determining factor, with some reactions proceeding efficiently without any basic additives when the appropriate reagents, such as hydrochloride salts, are used. nih.gov

Temperature and Pressure Regimes

Temperature and pressure are fundamental parameters that govern the kinetics and thermodynamics of chemical reactions involving this compound. Precise control over these conditions is essential for maximizing product yield and minimizing the formation of impurities.

Syntheses of related benzonitriles often involve distinct temperature stages. For example, the conversion of an aldehyde to an aldoxime intermediate may be carried out at a mild temperature of approximately 20°C to 25°C. google.com In contrast, subsequent dehydration or substitution reactions frequently require significantly higher temperatures. A conversion step to form the final benzonitrile product might be conducted at a temperature range of 100°C to 120°C, with an optimal range often cited as 110°C to 115°C. google.com In ammonolysis reactions to introduce an amino group onto the aromatic ring, a sealed reaction vessel is heated to temperatures around 120°C. google.com While specific pressure data is not extensively detailed in general literature, reactions conducted in sealed vessels at elevated temperatures, such as the aforementioned ammonolysis, inherently operate under increased pressure.

Table 1: Temperature Conditions in Related Benzonitrile Syntheses

Reaction Stage Reactants/Intermediates Temperature Range (°C) Source
Aldoxime Formation 4-Fluoro-2-methylbenzaldehyde (B1304903), Hydroxylamine hydrochloride 20 - 35 google.com
Nitrile Formation 4-Fluoro-2-methylbenzaldoxime 100 - 120 google.com

This table presents data from syntheses of structurally related compounds to illustrate common temperature regimes.

Reagent Stoichiometry and Addition Sequences

The stoichiometry of reagents and the sequence of their addition are critical for controlling the reaction pathway and achieving high product selectivity. In a multi-step synthesis, the precise molar ratio of reactants can prevent the formation of byproducts and ensure the complete conversion of the starting material.

For instance, in an ammonolysis reaction to substitute a fluorine atom with an amino group on a similar benzonitrile, a specific molar ratio of liquid ammonia to the fluorobenzonitrile starting material is used, such as 1.5:1. google.com This ensures there is sufficient nucleophile to drive the reaction to completion.

The sequence of addition is equally important. A typical procedure involves dissolving the primary substrate, such as 4-fluoro-2-trifluoromethylbenzonitrile, in a suitable solvent like ethanol first. google.com Only after the substrate is fully dissolved is the second reagent, in this case, liquid ammonia, introduced into the reaction vessel. google.com This methodical approach ensures a homogeneous reaction mixture and controlled reaction initiation, which is crucial for reproducibility and safety, especially in scaled-up processes. The use of reagents in the form of their salts, like formamidinium hydrochlorides, can also be a strategic choice that eliminates the need for additional basic additives, simplifying the process and reducing waste. nih.gov

Green Chemistry Approaches in this compound Synthesis

In modern pharmaceutical and chemical manufacturing, there is a strong emphasis on developing synthetic routes that are environmentally benign, cost-effective, and safe. Green chemistry principles are increasingly being applied to the synthesis of complex molecules like this compound to address these challenges.

Eco-Friendly Catalysis (e.g., Biomass-Derived Catalysts)

A key area of green chemistry is the development and use of eco-friendly catalysts that are efficient, reusable, and derived from sustainable sources. Research into catalysis for related nitrogen-containing compounds has explored several innovative approaches. These include biocatalysts based on peptides and their conjugates, which can form nanostructures to catalyze reactions with high efficiency. reading.ac.uk

Another promising avenue is the use of catalysts derived from biomass. rsc.org For example, eco-catalysts for aminolysis reactions have been prepared from the aerial parts of plants grown on contaminated soils, which are then supported on materials like montmorillonite (B579905) clay. nih.gov Furthermore, recyclable magnetic nanoparticles functionalized with organic molecules have been developed to catalyze the synthesis of 5-amino-pyrazole-4-carbonitriles, demonstrating high efficiency and the ability to be reused for multiple reaction cycles. rsc.org

Table 2: Examples of Eco-Friendly Catalysis in Related Syntheses

Catalyst Type Description Application Source
Biomass-Derived Eco-catalyst Zinc-containing species from Lolium perenne L. plants supported on montmorillonite K10. Solvent-free aminolysis reactions. nih.gov
Magnetic Nano-catalyst Fe3O4@SiO2 functionalized with vanillin (B372448) and thioglycolic acid. Three-component synthesis of 5-amino-pyrazole-4-carbonitriles. rsc.org

This table highlights green catalytic systems developed for syntheses analogous to those for amino-benzonitrile derivatives.

Minimization of Hazardous Waste

A primary goal of green chemistry is the reduction or elimination of hazardous waste. In the context of this compound synthesis, this involves carefully selecting reagents and solvents to avoid toxic and environmentally harmful substances.

Traditional synthetic routes sometimes employ toxic reagents like copper (I) cyanide or lachrymatory intermediates such as 2-bromo-5-fluorotoluene, which are difficult to handle on a commercial scale. google.com Modern approaches focus on avoiding these materials. Similarly, high-boiling solvents like N,N-dimethylformamide (DMF) can lead to charring at high temperatures, complicating the work-up process and generating waste. google.com Efficient, commercially friendly processes are designed to bypass such hazardous reagents and solvents. google.com The use of recyclable catalysts, as mentioned previously, is another effective strategy for waste minimization, as the catalyst can be easily recovered and reused over several cycles with consistent activity. rsc.org

Process Efficiency and Scalability

Process efficiency and scalability are critical for the commercial viability of any chemical synthesis. For intermediates like this compound, an efficient process is characterized by high yields, simple procedures, and low production costs.

Spectroscopic Characterization of 5 Amino 4 Fluoro 2 Methylbenzonitrile

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of 5-Amino-4-fluoro-2-methylbenzonitrile is characterized by a series of absorption bands corresponding to the vibrational transitions of its constituent functional groups. The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). Analysis of related compounds, such as 2-amino-4-chlorobenzonitrile, reveals characteristic peaks for the nitrile (C≡N) and amino (N-H) groups. For 2-amino-4-chlorobenzonitrile, the N-H stretching vibrations are observed around 3452 and 3363 cm⁻¹, and the C≡N stretching vibration appears at 2211 cm⁻¹. nih.gov Similarly, the FT-IR spectrum of 4-fluoro-2-methylbenzonitrile (B118529) shows distinct bands that can be compared to predict the spectrum of the target molecule. nih.gov

Based on the analysis of structurally similar molecules, the FT-IR spectrum of this compound is expected to exhibit strong to medium absorption bands corresponding to the N-H stretching of the primary amine, the C-H stretching of the methyl and aromatic groups, the C≡N stretching of the nitrile group, and the C-F stretching, in addition to various bending and deformation vibrations.

Expected FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Asymmetric Stretching ~3450 Medium
N-H Symmetric Stretching ~3360 Medium
Aromatic C-H Stretching 3100-3000 Medium-Weak
Aliphatic C-H Stretching 2950-2850 Medium-Weak
C≡N Stretching ~2230-2210 Strong
N-H Bending (Scissoring) ~1640 Medium
Aromatic C=C Stretching 1600-1450 Medium-Strong
C-H Bending 1450-1350 Medium
C-F Stretching ~1250 Strong

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy provides complementary information to FT-IR spectroscopy. The selection rules for Raman scattering are different from those for infrared absorption, often resulting in stronger signals for non-polar bonds and symmetric vibrations. The FT-Raman spectrum of 4-fluoro-2-methylbenzonitrile has been recorded and serves as a useful reference. nih.gov For instance, in many benzonitrile (B105546) derivatives, the C≡N stretching vibration, while strong in the IR, also gives a distinct Raman signal. The aromatic ring vibrations are also typically prominent in the Raman spectrum.

For this compound, the FT-Raman spectrum would be expected to show a strong band for the symmetric C=C stretching of the benzene (B151609) ring and a noticeable signal for the C≡N stretch. The C-F and C-CH₃ stretching vibrations would also be active in the Raman spectrum.

Expected FT-Raman Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretching ~3450-3360 Weak
Aromatic C-H Stretching 3100-3000 Medium
C≡N Stretching ~2230-2210 Strong
Aromatic C=C Stretching 1600-1550 Strong

Assignments of Characteristic Vibrational Modes (e.g., C≡N, C-F, N-H, C-H)

The assignment of vibrational modes in this compound is based on the known frequency ranges for specific functional groups and comparison with related molecules.

C≡N Stretching: The nitrile group is expected to show a strong, sharp absorption band in the FT-IR spectrum between 2230 and 2210 cm⁻¹. This is a characteristic and easily identifiable peak for benzonitriles.

C-F Stretching: The carbon-fluorine bond typically exhibits a strong absorption in the FT-IR spectrum in the region of 1250-1000 cm⁻¹. For aromatic fluorides, this band is often intense.

N-H Stretching: The primary amino group (-NH₂) will give rise to two distinct bands in the FT-IR spectrum: an asymmetric stretching vibration around 3450 cm⁻¹ and a symmetric stretching vibration around 3360 cm⁻¹. The presence of two bands is a clear indicator of a primary amine.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching from the methyl group will show absorptions in the 2950-2850 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms in this compound can be determined.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is anticipated to show distinct signals for the protons of the methyl group, the amino group, and the aromatic ring. A Certificate of Analysis for this compound confirms that its ¹H NMR spectrum is consistent with its structure. leyan.com The expected chemical shifts and multiplicities can be predicted based on the electronic effects of the substituents.

Amino Protons (-NH₂): The protons of the amino group are expected to appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration but is typically in the range of 3.5-5.0 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group will give rise to a singlet, as there are no adjacent protons to couple with. Due to the electron-donating nature of the methyl group, its chemical shift is expected to be in the upfield region, likely around 2.1-2.3 ppm.

Aromatic Protons (Ar-H): The two protons on the aromatic ring will exhibit signals in the downfield region (typically 6.0-7.5 ppm). Their chemical shifts and multiplicities will be influenced by the surrounding substituents. The proton at C-3 will be a doublet due to coupling with the fluorine atom, and the proton at C-6 will also likely appear as a doublet. The fluorine atom will cause splitting of the signal for the adjacent proton (H-3).

Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-NH₂ ~4.0 Broad Singlet -
-CH₃ ~2.2 Singlet -
H-3 ~6.8 Doublet J(H,F) ≈ 8-10

¹³C NMR Spectral Interpretation

Nitrile Carbon (C≡N): The carbon of the nitrile group is typically found in the 115-125 ppm range.

Methyl Carbon (-CH₃): The methyl carbon will appear at a high field, likely in the range of 15-20 ppm.

Aromatic Carbons (Ar-C): The six aromatic carbons will have chemical shifts in the range of 100-160 ppm. The carbon attached to the fluorine atom (C-4) will show a large C-F coupling constant and its chemical shift will be significantly downfield. The carbons attached to the amino group (C-5) and the methyl group (C-2) will also have their chemical shifts influenced by these substituents. The carbon attached to the nitrile group (C-1) will be deshielded.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Expected Chemical Shift (δ, ppm)
C≡N ~118
-CH₃ ~18
C-1 ~105
C-2 ~140
C-3 ~115 (with C-F coupling)
C-4 ~155 (with large C-F coupling)
C-5 ~145

Fluorine NMR (¹⁹F NMR) for Fluoroaromatic Systems

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful and highly sensitive technique for the characterization of organofluorine compounds. sigmaaldrich.comsun-shinechem.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it readily detectable. sigmaaldrich.comsun-shinechem.com One of the most significant advantages of ¹⁹F NMR is its large chemical shift dispersion, which spans approximately 800 ppm, offering exceptional resolution and sensitivity to subtle changes in the electronic environment of the fluorine atom. sun-shinechem.com

In fluoroaromatic systems such as this compound, the chemical shift of the fluorine atom is highly dependent on the nature and position of the other substituents on the aromatic ring. The electron-donating amino group (-NH₂) and methyl group (-CH₃), along with the electron-withdrawing nitrile group (-CN), would each exert an electronic influence that modifies the shielding of the fluorine nucleus, resulting in a characteristic chemical shift.

Furthermore, spin-spin coupling between the ¹⁹F nucleus and adjacent ¹H nuclei (protons) on the aromatic ring provides valuable structural information. This heteronuclear coupling (J-coupling) would result in splitting of the fluorine signal in the ¹⁹F NMR spectrum and the proton signals in the ¹H NMR spectrum. For instance, the fluorine at position 4 would be expected to couple with the proton at position 3 and the proton at position 6, with coupling constants (J-values) that are characteristic of their ortho and meta relationships, respectively. Analysis of these coupling patterns is crucial for confirming the substitution pattern on the benzene ring.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound. In this technique, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ion and its fragments is measured. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its elemental formula, C₈H₇FN₂.

The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Under ionization, the molecular ion can break apart in predictable ways, and these fragments provide a fingerprint of the molecule's structure. Expected fragmentation pathways for this compound would include the loss of small neutral molecules or radicals such as HCN from the nitrile group or cleavage related to the amino and methyl groups.

Table 1: Predicted Collision Cross Section (CCS) Data for Adducts of the Isomer 5-amino-2-fluoro-4-methylbenzonitrile (B2528156) uni.lu

Adductm/z (mass/charge)Predicted CCS (Ų)
[M+H]⁺151.06661128.9
[M+Na]⁺173.04855140.4
[M-H]⁻149.05205131.4
[M]⁺150.05878121.8

Note: The data in this table is for the isomer 5-amino-2-fluoro-4-methylbenzonitrile and is based on computational predictions. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly informative for compounds with conjugated π systems, such as aromatic rings. chemimpex.com The UV-Vis spectrum of this compound would be characterized by absorption bands that correspond to electronic transitions within the substituted benzene ring.

The absorption bands observed in the UV-Vis spectrum of aromatic compounds are typically due to π→π* (pi to pi-star) transitions. chemimpex.com These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The benzonitrile structure itself has characteristic absorptions, and the presence of substituents on the ring modifies the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax).

The substituents on the this compound ring—amino, fluoro, and methyl—are auxochromes, which are groups that alter the λmax and the intensity of the absorption.

Amino group (-NH₂): This is a strong activating group with lone pair electrons that can be delocalized into the aromatic π system. This delocalization raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap, typically causing a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity.

Fluoro group (-F): While fluorine is highly electronegative, it also has lone pairs that can participate in resonance. Its effect is often a balance between its inductive and resonance effects.

Methyl group (-CH₃): This is a weak activating group that can cause a small bathochromic shift.

Nitrile group (-CN): This is a deactivating, electron-withdrawing group that extends the conjugation of the π system.

The combination of these groups on the benzonitrile core results in a unique electronic structure and a characteristic UV-Vis spectrum. The analysis of the position (λmax) and intensity (molar absorptivity, ε) of the π→π* transition bands provides valuable information about the electronic nature of the molecule. chemimpex.com

Based on the information available, a detailed computational analysis for the specific chemical compound This compound is not present in the provided search results. The search results contain computational studies for structurally similar but distinct molecules, such as 3-fluoro-4-methylbenzonitrile (B68015), 2-fluoro-5-methylbenzonitrile, and other substituted benzonitriles.

Therefore, it is not possible to generate the requested article focusing solely on the computational chemistry and theoretical studies of this compound as per the specified outline. The necessary data regarding its optimized geometrical parameters, vibrational frequency analysis, frontier molecular orbitals, natural bond orbitals, and molecular electrostatic potential are not available in the provided search results.

Computational Chemistry and Theoretical Studies of 5 Amino 4 Fluoro 2 Methylbenzonitrile

Non-Linear Optical (NLO) Properties Calculations

Theoretical calculations of non-linear optical (NLO) properties are crucial in identifying materials with potential applications in optoelectronics and photonics. For aromatic compounds like 5-Amino-4-fluoro-2-methylbenzonitrile, these properties are largely governed by the molecular structure, the nature of substituent groups, and the extent of π-electron delocalization. The presence of both an electron-donating amino group (-NH2) and an electron-withdrawing cyano group (-CN) on the benzene (B151609) ring suggests a potential for significant NLO response due to intramolecular charge transfer.

Computational studies, typically employing Density Functional Theory (DFT), are used to predict NLO properties such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). The choice of the functional and basis set in these calculations is critical for obtaining accurate results. For similar benzonitrile (B105546) derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a split-valence basis set like 6-311++G(d,p) has been shown to provide reliable predictions of molecular geometries and electronic properties. researchgate.net

The NLO properties arise from the interaction of the molecule's electron cloud with an external electric field. The polarizability measures the linear response of the molecule to the field, while the hyperpolarizability describes the non-linear response, which is responsible for phenomena like second-harmonic generation (SHG). The magnitude of the first hyperpolarizability is a key indicator of a molecule's potential as an NLO material.

The first hyperpolarizability (β) is a tensor quantity that determines the second-order NLO response of a molecule. Its computation provides insight into the potential of a compound for applications such as frequency doubling of light. The calculation of β is highly sensitive to the electronic structure of the molecule. In donor-acceptor substituted π-conjugated systems, the charge transfer from the donor to the acceptor group upon electronic excitation leads to a large change in the dipole moment, which in turn results in a high β value.

For a related compound, 3-fluoro-4-methylbenzonitrile (B68015), computational studies have been performed to determine its NLO properties. orientjchem.org Although this molecule lacks the strong amino donor group of this compound, the methodology provides a framework for how such calculations are approached. The first hyperpolarizability components (βxxx, βxxy, βxyy, βyyy, etc.) are calculated, and the total hyperpolarizability (βtot) is determined.

To provide a context for the potential NLO activity of this compound, the following table presents illustrative first hyperpolarizability data computed for a similar, though different, molecule, 6'-Amino-5-fluoro-2-oxo-3'-propyl-2'H-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile, which also features an amino group and a nitrile group, and compares it to the standard reference material, urea (B33335). researchgate.net

Property6'-Amino-5-fluoro-2-oxo-3'-propyl-2'H-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrileUrea (Reference)
Dipole Moment (µ) in Debye 11.234.45
First Hyperpolarizability (β) in esu 10.46 x 10-300.83 x 10-30
Note: This data is for an analogous compound and is presented for illustrative purposes due to the lack of specific data for this compound.

The significantly larger predicted dipole moment and first hyperpolarizability for the spiro compound relative to urea highlight the potential for organic molecules with tailored donor-acceptor functionalities to exhibit strong NLO properties. researchgate.net It is anticipated that this compound would also exhibit a notable NLO response due to its donor-acceptor substitution pattern.

Thermodynamic Property Computations (Entropy, Enthalpy, Gibbs Free Energy)

Computational chemistry allows for the prediction of key thermodynamic parameters of a molecule at a given temperature and pressure. These parameters, including entropy (S), enthalpy (H), and Gibbs free energy (G), are fundamental to understanding the stability, reactivity, and spontaneity of chemical processes involving the compound. These properties are typically calculated from the vibrational frequencies obtained from DFT calculations.

The statistical thermodynamics expressions are used to compute these properties from the partition function of the molecule, which is derived from its translational, rotational, vibrational, and electronic energy levels. For a related molecule, 3-fluoro-4-methylbenzonitrile, thermodynamic properties have been computed, providing an example of the expected values for such a system. orientjchem.org

The following table illustrates the kind of thermodynamic data that can be generated through computational studies, based on calculations for 3-fluoro-4-methylbenzonitrile.

ParameterValue
Zero-point vibrational energy 84.65 kcal/mol
Rotational constants (GHz) 1.49, 0.78, 0.52
Entropy (S) 92.15 cal/mol·K
Molar heat capacity at constant volume (Cv) 32.58 cal/mol·K
Vibrational enthalpy 88.94 kcal/mol
Note: This data is for the related compound 3-fluoro-4-methylbenzonitrile and serves as an illustrative example.

These thermodynamic parameters are valuable for predicting the behavior of this compound in various chemical environments and for optimizing reaction conditions for its synthesis and derivatization.

Crystallographic Data Analysis (e.g., Hirshfeld Surface Analysis for Intermolecular Contacts)

Crystallographic data provides definitive information about the three-dimensional arrangement of molecules in the solid state. This experimental data is essential for understanding intermolecular interactions, which govern the physical properties of the material, such as melting point, solubility, and crystal packing. As of the latest available information, a crystal structure for this compound has not been reported in the crystallographic databases.

In the absence of experimental crystallographic data, a powerful computational tool for analyzing intermolecular interactions is Hirshfeld surface analysis. This method is performed on a known crystal structure. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding crystal. The Hirshfeld surface provides a visual representation of intermolecular contacts and can be color-mapped to highlight different properties, such as the normalized contact distance (dnorm), which helps in identifying regions of significant intermolecular interactions.

The Hirshfeld surface is typically accompanied by a 2D fingerprint plot, which is a histogram of the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. This plot provides a quantitative summary of the types of intermolecular contacts present in the crystal. For instance, sharp spikes in the fingerprint plot can indicate specific interactions like hydrogen bonds.

While a Hirshfeld analysis cannot be performed for this compound without its crystal structure, we can look at the analysis of a related compound to understand the insights this technique provides. For example, in the crystal structure of a co-crystal involving 2-aminobenzothiazol and 4-fluorobenzoic acid, Hirshfeld surface analysis was used to quantify the intermolecular interactions. eurjchem.com

The following table illustrates the types of intermolecular contacts and their relative contributions to the crystal packing as determined by Hirshfeld surface analysis for a representative organic molecule.

Intermolecular ContactPercentage Contribution
H···H 45%
C···H/H···C 20%
O···H/H···O 15%
N···H/H···N 10%
Other 10%
Note: This data is hypothetical and for illustrative purposes to show what a Hirshfeld surface analysis can reveal about intermolecular contacts.

For this compound, it is expected that N-H···N hydrogen bonds involving the amino and nitrile groups, as well as C-H···F and π-π stacking interactions, would play a significant role in its crystal packing. Once the crystal structure is determined, Hirshfeld surface analysis will be an invaluable tool for a detailed understanding of its solid-state behavior.

Reactivity and Reaction Mechanisms of 5 Amino 4 Fluoro 2 Methylbenzonitrile

Reactions Involving the Nitrile Group

The nitrile group is a versatile functional group that can undergo several transformations, most notably hydrolysis and cyclization reactions.

The hydrolysis of nitriles is a common method for the synthesis of amides and carboxylic acids. This reaction can be catalyzed by either acid or base. While specific studies detailing the hydrolysis of 5-Amino-4-fluoro-2-methylbenzonitrile are not extensively documented in the reviewed literature, the general mechanism for nitrile hydrolysis is well-established.

Under acidic or basic conditions, the nitrile group can be hydrolyzed to first form an amide (5-Amino-4-fluoro-2-methylbenzamide) and subsequently a carboxylic acid (5-Amino-4-fluoro-2-methylbenzoic acid). The stability of structurally similar compounds has been noted to be pH-dependent, with hydrolysis to the corresponding carboxylic acid occurring in alkaline media.

General Reaction Scheme for Nitrile Hydrolysis:

ReactantReagents/ConditionsIntermediate ProductFinal Product
This compoundH3O+ or OH-, Heat5-Amino-4-fluoro-2-methylbenzamide5-Amino-4-fluoro-2-methylbenzoic acid

The nitrile group of 2-aminobenzonitriles is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds.

Indole (B1671886) Formation: While indole synthesis often involves precursors other than aminobenzonitriles, specific methods detailing the cyclization of this compound to form an indole ring system were not found in the reviewed literature. General indole syntheses, such as the Fischer, Bischler, or Leimgruber-Batcho methods, utilize different starting materials. rsc.orgnih.govnih.gov

Quinazoline (B50416) Formation: The synthesis of quinazolines and their derivatives from 2-aminobenzonitriles is a well-documented area of research. mdpi.com These reactions typically involve the condensation of the 2-aminobenzonitrile (B23959) with a suitable carbonyl compound, such as an aldehyde or ketone, often in the presence of a catalyst. Current time information in Winnipeg, CA.google.com For instance, the reaction of 2-aminobenzonitriles with N-benzyl cyanamides in the presence of hydrochloric acid can yield 2-amino-4-iminoquinazolines. mdpi.com Although this suggests a potential pathway for this compound, specific examples and yields for this particular substrate are not explicitly reported.

Oxadiazole Formation: The synthesis of 1,2,4-oxadiazoles can be achieved through the reaction of nitriles with amidoximes. nih.gov Another common route involves the cyclization of N-acylamidoximes. While this compound could theoretically be converted to an amidoxime (B1450833) and then cyclized, or reacted with another nitrile oxide precursor, specific literature detailing this transformation for this compound is not available. nih.gov

Reactions Involving the Amino Group

The primary amino group in this compound is nucleophilic and can participate in a range of reactions, including alkylation, acylation, and condensation.

Alkylation: The N-alkylation of anilines is a common transformation, though it can be complicated by the potential for over-alkylation. rsc.orgnih.gov The reaction of this compound with alkyl halides would be expected to yield secondary and tertiary amines. However, specific documented examples of the alkylation of this compound were not found.

Acylation: The amino group can be readily acylated using acylating agents like acyl chlorides or anhydrides to form the corresponding amide. ossila.com This reaction is often used as a protective strategy for the amino group in multi-step syntheses. While this is a general and expected reaction, specific protocols and yields for the acylation of this compound are not detailed in the available literature.

The amino group can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). These reactions are typically reversible and may require the removal of water to drive the equilibrium towards the product. Specific examples of condensation reactions involving this compound are not well-documented in the reviewed scientific literature.

Reactions Involving the Fluorine Atom

The fluorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups in the ortho or para positions. In this compound, the fluorine atom is ortho to the electron-donating amino group and meta to the electron-withdrawing nitrile group, which does not strongly favor its substitution.

In studies of similar halo-benzonitrile derivatives, the order of reactivity for nucleophilic aromatic substitution was found to be F > Br > Cl > I, suggesting that under certain conditions, the fluorine atom could be displaced by a strong nucleophile. However, specific examples of nucleophilic substitution of the fluorine atom in this compound are not reported in the available literature. It is also a key component in the synthesis of the API Trelagliptin (B1683223).

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those activated by potent electron-withdrawing groups (EWGs). libretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism. libretexts.org First, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. libretexts.org

In the case of this compound, the nitrile (-CN) group acts as a strong electron-withdrawing group, activating the aromatic ring towards nucleophilic attack. The fluorine atom, being highly electronegative, serves as an effective leaving group, a common feature in SNAr reactions. masterorganicchemistry.com While the amino group is typically an electron-donating group, which would deactivate the ring for SNAr, the strong activating effect of the cyano group is expected to be the dominant influence. The substitution is anticipated to occur at the C4 position, displacing the fluoride (B91410) ion.

A pertinent example is the SNAr reaction of the related compound 4-fluoro-2-methylbenzonitrile (B118529) with bicarbazole, which is used to synthesize emitters for thermally activated delayed fluorescence (TADF) applications. ossila.com This demonstrates the viability of displacing the fluorine atom in this substituted benzonitrile (B105546) scaffold. ossila.com Various nucleophiles can be employed in SNAr reactions with this substrate, leading to a diverse array of substituted products.

Table 1: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophile TypeExample NucleophilePotential Product
O-NucleophilesSodium methoxide (B1231860) (NaOCH₃)5-Amino-4-methoxy-2-methylbenzonitrile
N-NucleophilesAmmonia (B1221849) (NH₃), Amines (R-NH₂)4,5-Diamino-2-methylbenzonitrile
S-NucleophilesSodium thiophenoxide (NaSPh)5-Amino-2-methyl-4-(phenylthio)benzonitrile
C-NucleophilesEnolates, OrganometallicsVaries depending on specific nucleophile

Cross-Coupling Reactions (e.g., with aryl groups)

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov The Suzuki-Miyaura coupling, in particular, is widely used for the synthesis of biaryls from aryl halides and organoboron reagents. nih.gov

For this compound, several pathways for cross-coupling exist. While the C-F bond is generally less reactive in standard cross-coupling conditions compared to heavier halogens, specialized catalytic systems can achieve C-F bond activation. A more common strategy involves the transformation of the amino group into a more reactive functionality, such as a triflate or a diazonium salt, which can then readily participate in cross-coupling reactions.

Alternatively, direct C-H activation presents a more atom-economical approach. nih.gov The nitrile group is a known directing group for palladium-catalyzed ortho-C-H functionalization, which would selectively activate the C-H bond at the C3 position. researchgate.netrsc.org This allows for the direct coupling with various partners without pre-functionalization of the substrate.

Table 2: Potential Cross-Coupling Reactions

Reaction TypeCoupling PartnerPotential Product StructureNotes
Suzuki-MiyauraArylboronic acid (Ar-B(OH)₂)Coupling at C4 (via C-F activation) or C5 (via -NH₂ conversion)C-F activation is challenging. Conversion of -NH₂ to a better leaving group (e.g., -OTf) is a common strategy.
HeckAlkene (R-CH=CH₂)Coupling at C3 (via C-H activation) or C5Nitrile group can direct C-H activation to the C3 position. researchgate.net
Buchwald-Hartwig AminationAmine (R₂NH)Coupling at C4 or C5Can be used to introduce a different amino substituent.
SonogashiraTerminal alkyne (RC≡CH)Coupling at C4 or C5Requires a halide or triflate for standard conditions.

Reactions Involving the Methyl Group (e.g., benzylic functionalization)

The methyl group at the C2 position offers another site for chemical modification through benzylic functionalization. The C(sp³)–H bonds of a benzylic methyl group are weaker than typical alkyl C-H bonds and can be selectively targeted. researchgate.net

Common transformations include free-radical halogenation, oxidation, and metal-catalyzed C-H activation. For instance, radical bromination using N-bromosuccinimide (NBS) would yield 5-amino-2-(bromomethyl)-4-fluorobenzonitrile, a versatile intermediate for subsequent nucleophilic substitutions. Oxidation under strong conditions (e.g., with KMnO₄ or H₂CrO₄) could convert the methyl group into a carboxylic acid (2-carboxy-5-amino-4-fluorobenzonitrile). Milder oxidation could potentially yield the corresponding aldehyde. Furthermore, modern methods allow for the direct catalytic functionalization of benzylic C-H bonds, enabling coupling with various partners. researchgate.netresearchgate.net

Table 3: Potential Benzylic Functionalization Reactions

ReactionTypical ReagentsProduct
Benzylic HalogenationN-Bromosuccinimide (NBS), light/radical initiator5-Amino-2-(bromomethyl)-4-fluorobenzonitrile
Benzylic Oxidation (Strong)KMnO₄, heat5-Amino-4-fluoro-2-carboxybenzonitrile
Benzylic Oxidation (Mild)MnO₂, CrO₃5-Amino-4-fluoro-2-formylbenzonitrile
Benzylic C-H CouplingPd or Cu catalyst, coupling partnere.g., 5-Amino-4-fluoro-2-(arylmethyl)benzonitrile

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity is a critical consideration in the reactions of this compound due to the multiple potential reaction sites and the distinct directing effects of each substituent.

Electrophilic Aromatic Substitution (EAS): The amino group is a powerful activating, ortho-, para-director. The methyl group is also an activating ortho-, para-director. The fluoro group is a deactivating ortho-, para-director, while the nitrile is a strong deactivating, meta-director. In an EAS reaction, the outcome is overwhelmingly dictated by the strongest activating group, the -NH₂. It will direct incoming electrophiles to its ortho position (C6) and para position (C3). Since C2 and C4 are substituted, the primary sites for electrophilic attack are C6 and C3, with C6 being strongly favored due to less steric hindrance and being ortho to the primary activating group.

Nucleophilic Aromatic Substitution (SNAr): As discussed, this reaction is regioselective for the displacement of the fluorine at C4, activated by the electron-withdrawing nitrile group.

Directed C-H Activation: Regioselectivity can be controlled by choosing a catalyst that interacts with a specific directing group. A palladium catalyst could be directed by the nitrile group to functionalize the C3 position. researchgate.net Alternatively, catalysts that coordinate to the amino group could direct functionalization to the C6 position. nih.gov

Stereoselectivity becomes relevant if a new chiral center is introduced. This is not common for reactions directly on the aromatic ring but can occur during the functionalization of the benzylic methyl group, for example, by adding a substituent to form a -CH(R)R' group. Achieving high stereoselectivity in such cases would require the use of chiral catalysts or auxiliaries.

Table 4: Regioselectivity of Substituents on the Benzonitrile Ring

SubstituentElectronic EffectDirecting Effect (EAS)Directing Effect (C-H Activation)
-NH₂ (Amino)Strongly Activating, EDGOrtho, Para (to C6, C3)Ortho (to C6)
-F (Fluoro)Deactivating, EDG (resonance), EWG (induction)Ortho, Para (to C3, C5)Possible, but less common
-CH₃ (Methyl)Activating, EDGOrtho, Para (to C3, C1)Possible, but less common
-CN (Nitrile)Strongly Deactivating, EWGMeta (to C3, C5)Ortho (to C3) researchgate.net

Mechanistic Elucidation of Key Synthetic Steps

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Mechanistic studies often involve a combination of kinetic experiments, isotopic labeling, and computational analysis to elucidate reaction pathways, intermediates, and transition states.

Palladium-catalyzed C-H activation is a powerful strategy for the functionalization of this molecule, particularly via nitrile-directed ortho-C-H activation. nih.govresearchgate.net The generally accepted catalytic cycle for this transformation involves a Pd(II) catalyst and can be described in several key steps. nih.gov

Coordination: The cycle begins with the coordination of the nitrile's nitrogen atom to the Pd(II) center. This brings the catalyst into close proximity to the ortho C-H bond at the C3 position.

C-H Activation/Cyclometalation: An intramolecular C-H bond cleavage occurs, typically as a concerted metalation-deprotonation (CMD) event. This forms a five-membered cyclopalladated intermediate (a palladacycle), which is a key species in the catalytic cycle. nih.gov

Oxidative Addition/Functionalization: The palladacycle can then react with a coupling partner. The exact mechanism depends on the partner and can proceed through different manifolds, such as a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) pathway. nih.gov For example, in a coupling with an organohalide, oxidative addition would form a Pd(IV) intermediate.

Reductive Elimination: The final bond-forming step is reductive elimination from the palladium center, which forms the new C-C or C-heteroatom bond and releases the functionalized product. This step regenerates a Pd(II) species, allowing it to re-enter the catalytic cycle.

This C-H activation pathway offers a highly regioselective method for elaborating the benzonitrile core at the C3 position, a site that is not easily accessible through classical electrophilic substitution reactions.

Derivatives and Structural Modifications of 5 Amino 4 Fluoro 2 Methylbenzonitrile

Synthesis of Novel Heterocyclic Compounds

The construction of fused heterocyclic systems is a cornerstone of drug discovery. The unique substitution pattern of 5-Amino-4-fluoro-2-methylbenzonitrile, featuring an amino group ortho to a methyl group and meta to a cyano group, with a fluorine atom para to the methyl group, presents a distinct electronic and steric environment. This could theoretically be exploited for various cyclization reactions. However, specific examples of its use in the synthesis of the following heterocyclic derivatives are not currently documented in scientific literature.

Indole (B1671886) Derivatives

The synthesis of indole rings, fundamental structures in many natural products and pharmaceuticals, often proceeds through methods like the Fischer, Bischler-Möhlau, or Larock indole syntheses. These routes typically require specific precursors such as aryl hydrazines or ortho-haloanilines. There is currently no published research describing a synthetic pathway to indole derivatives that utilizes this compound as the starting material.

Quinazoline (B50416) Derivatives

Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. Common synthetic routes include the Niementowski, Grimmel, and various metal-catalyzed cyclizations, often starting from anthranilic acids, 2-aminobenzonitriles, or 2-aminobenzamides. mdpi.comnih.govmdpi.comresearchgate.net For instance, 2-aminoquinazoline (B112073) derivatives can be synthesized via an acid-mediated [4+2] annulation between N-benzyl cyanamides and 2-amino aryl ketones or 2-aminobenzonitriles. mdpi.com Despite the presence of a benzonitrile (B105546) moiety, the specific substitution pattern of this compound does not align with the typical starting materials for these established quinazoline syntheses, and no specific adaptations for this compound have been reported.

Aminoquinoline Derivatives

Aminoquinolines are another critical scaffold in medicinal chemistry. Their synthesis is often achieved through reactions such as the Combes, Conrad-Limpach, or Skraup syntheses, or through nucleophilic substitution of haloquinolines. Modern methods include base-promoted reactions of ynones with 2-aminobenzonitriles to yield polysubstituted 4-aminoquinolines. cardiff.ac.uk However, the literature lacks any examples of this compound being employed as a precursor in the synthesis of aminoquinoline derivatives.

Oxadiazole and Triazole Derivatives

1,3,4-Oxadiazoles and 1,2,4-triazoles are five-membered heterocycles frequently incorporated into pharmacologically active molecules. The synthesis of 2-amino-1,3,4-oxadiazoles can be achieved through methods like the iodine-mediated cyclization of semicarbazones. nih.gov Triazole synthesis can be accomplished by reacting ester ethoxycarbonylhydrazones with primary amines. nih.gov While these general methods are effective for a range of substrates, their application to this compound has not been documented. Research has described the synthesis of complex triazole-pyrimidine-methylbenzonitrile structures, but these originate from different starting materials, such as 3-bromo-2-methylphenylacetonitrile. nih.gov

Pyridine (B92270) and Pyrimidine (B1678525) Derivatives

Pyridines and pyrimidines are ubiquitous in bioactive compounds. Numerous synthetic strategies exist, such as the Hantzsch pyridine synthesis or the Biginelli reaction for dihydropyrimidones. Fluorinated pyrimidines can be synthesized from β-fluoroenolate salts and amidine hydrochlorides. nih.govnih.gov There are no published reports detailing the use of this compound as a starting component in the synthesis of pyridine or pyrimidine rings.

Introduction of Additional Functional Groups

The chemical modification of the existing functional groups on the this compound ring is another avenue for creating derivatives. Based on general organic chemistry principles and reactions of similar molecules, several transformations could be hypothesized. For the related compound, 5-Amino-2-chloro-4-fluorobenzonitrile, reactions such as nucleophilic and electrophilic substitution of the amino, chloro, and fluoro groups, oxidation of the amino group to a nitro derivative, reduction of the nitrile to an amine, and coupling reactions with diazonium salts have been described.

It is plausible that this compound could undergo similar reactions:

N-Functionalization: The amino group could be acylated, alkylated, or used to form Schiff bases. It could also be diazotized and subsequently replaced with a variety of other functional groups via Sandmeyer-type reactions.

Nitrile Group Transformation: The nitrile group could be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.

Fluorine Substitution: The fluorine atom, activated by the other ring substituents, could potentially be displaced by nucleophiles in a nucleophilic aromatic substitution (SNAr) reaction under specific conditions.

Despite these theoretical possibilities, specific research findings detailing the successful introduction of additional functional groups to this compound are not available in the reviewed literature. The development and reporting of such reactions would be a necessary first step to unlock the full synthetic potential of this compound.

Isomeric and Analogous Structures in Research

The specific placement of functional groups on the benzonitrile ring profoundly influences the molecule's chemical properties and its utility in various research and development sectors. A number of positional isomers and structural analogs of this compound have been synthesized and investigated for their potential applications in medicinal chemistry, materials science, and organic synthesis. The distinct electronic and steric environments created by the varied arrangements of the amino, fluoro, and methyl groups are key to their diverse functionalities.

Positional Isomers of Aminofluoromethylbenzonitrile

The isomers of aminofluoromethylbenzonitrile are of significant interest as building blocks in the synthesis of complex molecules due to their unique structural and electronic properties. The interplay between the electron-donating amino group and the electron-withdrawing fluorine and nitrile groups, along with the steric influence of the methyl group, dictates their reactivity and potential applications.

Below is a summary of key positional isomers and their relevance in research:

Compound NameCAS NumberMolecular FormulaKey Research Applications
4-Amino-2-fluoro-5-methylbenzonitrile14621073 (CID)C₈H₇FN₂Intermediate in organic synthesis. nih.gov
2-Amino-5-fluoro-4-methylbenzonitrile916514-05-1C₈H₇FN₂Building block in chemical synthesis, with documentation including NMR, HPLC, and LC-MS available for researchers. bldpharm.com
3-Amino-5-fluoro-4-methylbenzonitrile953717-98-1C₈H₇FN₂Utilized in research with available spectroscopic data. bldpharm.com
5-Amino-2-fluoro-4-methylbenzonitrile (B2528156)1426136-04-0C₈H₇FN₂A research chemical with a purity of 98.0%. sun-shinechem.comsigmaaldrich.comuni.lu
4-Amino-3-fluoro-5-methylbenzonitrile1465326-80-0C₈H₇FN₂A research chemical available for synthetic applications. bldpharm.com
3-Amino-4-fluorobenzonitrile859855-53-1C₇H₅FN₂A research chemical with available physical and chemical properties data. nih.gov
4-Amino-5-fluoro-2-methylbenzonitrile1849279-50-0C₉H₈FN₂A precursor in the synthesis of pharmaceuticals, such as the DPP-IV inhibitor trelagliptin (B1683223) for type II diabetes. Its synthesis involves nitration of 2-methylbenzonitrile followed by reduction of the nitro group.
4-Amino-2-fluorobenzonitrile53312-80-4C₇H₅FN₂An intermediate in organic synthesis, particularly for fluorinated pharmaceuticals due to its enhanced metabolic stability and bioavailability. It can be synthesized from 2-fluoro-4-chlorobenzonitrile via ammonolysis.

Structural Analogs and Their Research Significance

Structural analogs, where one or more of the functional groups are replaced or repositioned, have also been a focal point of research, leading to the discovery of molecules with tailored properties for specific applications.

Analogs with Varied Functional Groups:

The substitution of the amino, fluoro, or methyl groups with other functionalities gives rise to a wide array of analogs with distinct chemical behaviors.

Compound NameCAS NumberMolecular FormulaKey Research Applications
4-Fluoro-2-methylbenzonitrile (B118529)147754-12-9C₈H₆FNAn essential building block for Active Pharmaceutical Ingredients (APIs) like trelagliptin succinate. ossila.com It is also used in the synthesis of emitters for Thermally Activated Delayed Fluorescence (TADF) in OLEDs, contributing to enhanced thermal stability and device efficiency. ossila.com A process for its preparation from 4-fluoro-2-methylbenzaldehyde (B1304903) has been patented. google.com
2-Fluoro-4-methylbenzonitrileNot specifiedC₈H₆FNA versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, valued for its stability and reactivity. chemimpex.com Synthesis can be achieved from 4-bromo-3-fluorotoluene.
2-Fluoro-5-methylbenzonitrile64113-84-4C₈H₆FNUsed in the development of novel pharmaceuticals and as a precursor for herbicides and pesticides. chemimpex.com
4-Amino-2,6-difluorobenzonitrile207297-92-5C₇H₄F₂N₂A difluorinated analog used as a building block in organic synthesis. nih.govbldpharm.com
2-Amino-4,6-difluorobenzonitrileNot specifiedNot specifiedIts synthesis can be challenging; attempted Sandmeyer cyanation of 2,4-difluoro-6-nitrobenzenediazonium cation results in a rearranged product, but it can be obtained from 2,4,6-trifluorobenzonitrile (B12505) and ammonia (B1221849). rsc.org
4-Amino-2-trifluoromethylbenzonitrileNot specifiedNot specifiedA new synthesis method has been developed starting from m-trifluoromethyl fluorobenzene, involving bromination, cyano replacement, and ammonolysis, achieving a high purity of over 99%. google.com
5-Amino-2-chloro-4-fluorobenzonitrile123614-87-9C₇H₄ClFN₂An intermediate in the synthesis of pharmaceuticals and agrochemicals, with studies on its potential antimicrobial and anticancer properties.
3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrileNot specifiedNot specifiedAn 18F-labeled analog of DASB, synthesized for potential use as a PET imaging agent for the serotonin (B10506) transporter. nih.gov
4-Amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile derivativesNot specifiedNot specifiedA novel scaffold identified for the development of inhibitors against the Zika virus (ZIKV), with compound 3p showing significant antiviral effects. nih.gov

Research on Related Heterocyclic Structures:

The core benzonitrile structure can also be incorporated into or used to synthesize heterocyclic systems, expanding the chemical space for drug discovery and materials science.

Quinazoline Derivatives: Novel 2-sulfanylquinazolin-4(3H)-one derivatives have been synthesized and evaluated as multi-kinase inhibitors for cancer therapy. mdpi.com The synthesis often starts from substituted anthranilic acids, such as 5-fluoroanthranilic acid. mdpi.com

Kinase Inhibitors: The aminobenzonitrile moiety is a feature in some kinase inhibitors. For example, a series of 3-methylidene-1H-indol-2(3H)-ones with a pentafluorosulfanyl group have been synthesized and shown to exhibit potent kinase inhibition. nih.gov

The strategic modification of the this compound structure continues to be a fruitful area of research, yielding compounds with fine-tuned properties for a wide range of scientific and industrial applications.

Structure Activity Relationship Sar Studies and Mechanistic Biological Investigation

In Vitro Biological Activity Evaluation (Preclinical Focus)

Preclinical in vitro studies are crucial for the initial screening and characterization of a compound's biological profile. These assays, conducted in a controlled laboratory setting, provide the first indications of a compound's potential therapeutic efficacy and mechanism of action. To date, specific research on the in vitro biological activities of 5-Amino-4-fluoro-2-methylbenzonitrile is not extensively available in peer-reviewed literature. However, preliminary data on related aminofluorobenzonitrile derivatives suggest potential areas of pharmacological interest.

Investigations into the acetylcholinesterase (AChE) inhibitory potential of this compound are not specifically documented in the available scientific literature. However, related compounds, such as a series of 5-amino-5,6,7,8-tetrahydroquinolinones, have been designed and synthesized as AChE inhibitors. These compounds, which share an amino-substituted cyclic structure, have demonstrated in vitro inhibition of the enzyme. This suggests that the amino functionality within a specific molecular framework can be a key pharmacophoric feature for AChE inhibition, though direct studies on this compound are required to confirm any such activity.

The potential of this compound as an antiproliferative agent has not been directly reported. However, the broader class of amino-substituted and fluorinated aromatic compounds has been a focus of anticancer research. For instance, various 4-amino-thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. Similarly, novel series of 2-substituted-4-amino-6-halogenquinolines have demonstrated significant antiproliferative activity against a panel of human cancer cell lines, including H-460, HT-29, HepG2, and SGC-7901. nih.gov These studies underscore the importance of the amino group in conferring cytotoxic properties, although the specific contribution of the fluoro and methylbenzonitrile moieties of the title compound remains to be elucidated through direct testing.

Direct studies on the antioxidant and radical scavenging properties of this compound are not found in the current body of scientific literature. The evaluation of such properties is critical, as oxidative stress is implicated in numerous pathological conditions.

While there is a lack of specific studies on the antimicrobial activity of this compound, related heterocyclic compounds containing an amino group have been investigated for this purpose. For example, derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have been synthesized and have shown promising activity against various bacteria and fungi. theclinivex.com The amino group is often a key component in the antimicrobial pharmacophore of synthetic compounds, suggesting that this compound could be a candidate for future antimicrobial screening.

The molecular structure of this compound, featuring an amino group (-NH2), a fluorine atom (-F), and a nitrile group (-C≡N), suggests the potential for various non-covalent interactions with biological macromolecules. The amino group can act as a hydrogen bond donor, while the fluorine and nitrile groups can act as hydrogen bond acceptors. The aromatic ring system provides a scaffold for hydrophobic and π-stacking interactions. These interactions are fundamental to the binding affinity and specificity of a ligand for its biological target. For example, the fluorine atom can enhance binding affinity and modulate the metabolic stability of a compound. beilstein-journals.org

Computational Approaches in SAR Studies

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for predicting the biological activity of novel compounds and for elucidating their binding modes with target proteins. There are currently no specific computational SAR studies published for this compound. Such studies would be invaluable in identifying potential biological targets and in guiding the synthesis of more potent and selective analogs.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein or enzyme. This method provides critical insights into the ligand-target interactions at a molecular level, guiding the rational design of more potent and selective compounds. For derivatives of this compound, docking studies elucidate how the distinct functional groups—the amino, fluoro, and cyano moieties—contribute to binding within a protein's active site.

The nitrile group is a key functional group in many pharmaceuticals and is recognized for its ability to form strong interactions within binding pockets. nih.gov It contains an sp-hybridized carbon and a nitrogen atom with a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. nih.govnih.gov In various enzyme inhibitors, the cyano group has been observed to form hydrogen bonds with residues such as glutamine (Gln), methionine (M347), leucine (B10760876) (L393), and phenylalanine (F414). nih.gov Furthermore, the strong dipole of the nitrile group facilitates polar interactions, sometimes allowing it to serve as an isostere for a hydroxyl or carboxyl group. nih.gov

The fluorine atom, being highly electronegative, can participate in halogen bonding and other dipole-dipole interactions, while the amino group can act as a hydrogen bond donor. In docking simulations of similar fluorinated and amino-substituted compounds, these groups are crucial for orienting the ligand and establishing key binding contacts that determine the compound's biological activity. For instance, in studies of microtubule-destabilising agents, hydrophobic interactions involving the aromatic ring and specific interactions from substituents were shown to be critical for affinity at the colchicine-binding site of tubulin. researchgate.net

The table below summarizes the potential molecular interactions for the functional groups of this compound, based on findings from analogous compounds.

Table 1: Potential Ligand-Target Interactions for this compound Functional Groups

Functional Group Interaction Type Potential Interacting Amino Acid Residues
Nitrile (-CN) Hydrogen Bond Acceptor Gln, Met, Leu, Phe nih.gov
Covalent Adduct Formation Cys, Ser nih.gov
Dipole-Dipole Interactions Polar residues
Amino (-NH₂) Hydrogen Bond Donor Asp, Glu, Ser, Thr
Fluoro (-F) Halogen Bonding, Dipole-Dipole Electron-rich residues, backbone atoms

| Aromatic Ring | Hydrophobic Interactions, π-π Stacking | Phe, Tyr, Trp, Leu, Val |

QSAR Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.comnih.gov A QSAR model takes the form of an equation where activity is a function of physicochemical properties or theoretical molecular descriptors. youtube.com Once validated, these models can be used to predict the activity of new, unsynthesized compounds, thereby accelerating drug discovery. youtube.comnih.gov

The development of a robust QSAR model involves several steps: compiling a dataset of compounds with known activities, calculating molecular descriptors for each compound, creating a mathematical model using statistical methods, and rigorously validating the model's predictive power. nih.gov Key statistical metrics for validation include the squared correlation coefficient (R²) for the training set, the leave-one-out cross-validation coefficient (Q²), and the predictive squared correlation coefficient (R²_pred) for an external test set. nih.govnih.gov

For a compound like this compound, relevant descriptors would include:

Electronic Descriptors: Reflecting the electron-withdrawing nature of the nitrile and fluorine groups, which can significantly influence binding affinity. nih.govmdpi.com

Topological Descriptors: Describing molecular size, shape, and branching, such as the number of five-membered rings (n5Ring). nih.gov

Spatial and 3D Descriptors: Quantifying the three-dimensional arrangement of atoms and functional groups.

A study on 2,4-disubstituted 6-fluoroquinolines as antiplasmodial agents developed a highly predictive QSAR model (R² = 0.921, Q² = 0.801, R²_pred = 0.901). nih.gov The model revealed that descriptors related to topology (n5Ring, TDB8u) and radial distribution (RDF75i) were positively correlated with activity, while others had a negative correlation. nih.gov This demonstrates how QSAR can provide specific insights into which structural features enhance or diminish biological activity.

The following table illustrates a hypothetical QSAR model for a class of compounds including this compound, based on principles from published studies.

Table 2: Illustrative QSAR Descriptors and Their Potential Impact on Biological Activity

Descriptor Type Example Descriptor Potential Contribution to Activity Rationale
Electronic Dipole Moment Positive Enhances polar interactions with the target. nih.gov
Topological Number of Rings (nRing) Positive Can increase hydrophobic interactions and structural rigidity. nih.gov
Electronic Highest Occupied Molecular Orbital (HOMO) Energy Negative Relates to the molecule's ability to donate electrons.

| Physicochemical | Partition Coefficient (logP) | Parabolic | Optimal balance of hydrophilicity and lipophilicity is needed for activity. youtube.com |

Mechanistic Insights into Biological Action (excluding human clinical outcomes)

The biological action of this compound and related compounds can be understood through their interactions with specific cellular targets, leading to the modulation of biological pathways. The nitrile moiety, in particular, is a versatile functional group that can confer unique mechanisms of action.

One significant mechanism involves the nitrile group acting as a "warhead" for reversible covalent inhibition. nih.gov Nitriles can react with the serine or cysteine residues within the active sites of proteases to form covalent imidate or thioimidate adducts, respectively. nih.gov This mechanism is utilized by inhibitors of enzymes such as cathepsins and dipeptidyl peptidase-IV (DPP-IV). nih.gov The reaction proceeds through a transition state where the nitrile carbon changes hybridization from sp to sp², allowing for a nucleophilic attack by the residue. nih.gov

Another potential mechanism of action, observed in structurally related fluorinated compounds, is the inhibition of tubulin polymerization. researchgate.net Certain microtubule-destabilising agents bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules essential for cell division. researchgate.netnih.gov This disruption of the cytoskeleton leads to an arrest of the cell cycle in the G2/M phase. researchgate.net Prolonged cell cycle arrest can trigger programmed cell death, or apoptosis, which can be confirmed by biomarkers such as the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1). researchgate.net

Additionally, the amino group can contribute to the mechanism of action. In studies of modified oligonucleotides, an aminopropyl side chain was found to enhance resistance to nuclease degradation. nih.gov It was proposed that the positive charge on the amino group at physiological pH electrostatically repels the negatively charged nuclease enzymes. nih.gov While the context is different, this principle highlights the potential role of the amino group in modulating interactions with biological macromolecules.

The table below summarizes potential biological mechanisms for this compound based on related compounds.

Table 3: Potential Mechanisms of Biological Action

Molecular Target Molecular Effect Consequence
Cysteine/Serine Proteases Reversible covalent modification of active site residue. nih.gov Enzyme Inhibition
Tubulin Inhibition of microtubule polymerization. researchgate.net Cell Cycle Arrest (G2/M Phase)

Applications of 5 Amino 4 Fluoro 2 Methylbenzonitrile in Materials Science and Chemical Sensing

Role as Chemical Building Blocks and Intermediates for APIs

Substituted benzonitriles are crucial building blocks in the synthesis of complex organic molecules, including Active Pharmaceutical Ingredients (APIs). The presence of multiple functional groups allows for versatile reactivity. The amino group can be a site for diazotization or can act as a nucleophile, while the fluorine atom can enhance metabolic stability and binding affinity in drug-receptor interactions through its electron-withdrawing nature. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further pathways for molecular elaboration.

While direct synthesis routes for major drugs using 5-Amino-4-fluoro-2-methylbenzonitrile are not extensively documented, its isomers and related structures are key intermediates. For instance, the related compound 4-Fluoro-2-methylbenzonitrile (B118529) is an essential building block for Trelagliptin (B1683223), a medication used for treating type II diabetes. ossila.com Similarly, other halogenated aminobenzonitriles are frequently used as intermediates in pharmaceutical synthesis due to their enhanced reactivity in cross-coupling or nucleophilic substitution reactions. The unique arrangement of substituents in this compound makes it a compound of significant interest for the discovery and development of novel therapeutic agents.

Applications in Organic Electronics

The field of organic electronics leverages the tunable photophysical properties of organic molecules for applications in lighting, displays, and photovoltaics. Benzonitrile (B105546) derivatives are particularly important in this area, often serving as the electron-accepting component in functional dyes and emitters.

Organic Light-Emitting Diodes (OLEDs) that utilize Thermally Activated Delayed Fluorescence (TADF) can theoretically achieve 100% internal quantum efficiency, making them highly sought after for energy-efficient displays and lighting. The design of TADF emitters often involves linking an electron-donating unit to an electron-accepting unit to ensure a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states.

The benzonitrile moiety is an effective electron acceptor. A structural isomer, 4-Fluoro-2-methylbenzonitrile, has been used to synthesize a high-performance TADF emitter, 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(2-methylbenzonitrile). ossila.com In this molecule, the bicarbazole unit acts as the electron donor. The synthesis is achieved through a nucleophilic aromatic substitution, where the fluorine atom of the benzonitrile derivative is displaced by the nitrogen atom of bicarbazole. ossila.com The methyl group on the benzonitrile ring was found to enhance the thermal stability of the resulting emitter. ossila.com

An OLED device fabricated using this emitter demonstrated excellent performance metrics, as detailed in the table below. ossila.com

Performance MetricValue
Maximum Current Efficiency34.5 cd/A
Maximum Power Efficiency29.9 lm/W
Maximum External Quantum Efficiency10.8%

This interactive table summarizes the performance of an OLED device using a TADF emitter synthesized from a structural isomer of the subject compound. ossila.com

The substituents on the benzonitrile core—amino, fluoro, and methyl groups—play a critical role in fine-tuning the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation is essential for achieving efficient energy transfer from the host to the emitter dopant in an OLED. Furthermore, the methyl group can contribute to improved thermal stability, a crucial factor for the longevity of electronic devices. ossila.com The presence of the fluorine atom can also influence molecular packing and electron mobility in thin films.

Development of Bioactive Sensors and Fluorosensors

Fluorescent chemical sensors are powerful analytical tools that can detect specific ions, molecules, or environmental changes with high sensitivity. The operating principle often relies on a change in the fluorescence properties (e.g., intensity, color, or lifetime) of a probe molecule upon interaction with the target analyte.

While specific applications of this compound as a sensor are not widely reported, its structure contains the necessary components of a fluorogenic probe. The aminobenzonitrile core is a known fluorophore. Its fluorescence can be modulated by mechanisms such as Twisted Intramolecular Charge Transfer (TICT), where the rotation of the amino group is sensitive to the local environment, including solvent polarity and binding events. nih.gov

For example, derivatives of 4-N,N-dimethylaminobenzonitrile (DMABN) have been successfully designed as ratiometric fluorescent sensors for saccharides and fluoride (B91410) ions based on the TICT mechanism. nih.gov The amino group of this compound could be functionalized to introduce specific recognition sites for target analytes, making it a promising platform for developing new chemical sensors. The fluorine atom could also participate in specific interactions or serve to fine-tune the electronic properties of the sensing system. The development of fluorescent probes from natural products and their synthetic analogs is a rapidly growing field with applications in biosensing and medical diagnostics. mdpi.com

Other Emerging Material Science Applications

The versatility of the substituted benzonitrile scaffold extends to other areas of materials science. Structural analogs of this compound have been incorporated into specialty polymers and resins. chemimpex.com For instance, 2-Fluoro-4-methylbenzonitrile is used to produce polymers with improved thermal stability and chemical resistance for various industrial applications. chemimpex.com Similarly, 5-Amino-2-chloro-4-fluorobenzonitrile is used in the production of specialty chemicals, dyes, and polymers.

The combination of a reactive amino group, a robust fluoro-substituent, and a nitrile moiety suggests that this compound could be a valuable monomer or additive in polymer chemistry. It could be used to create advanced polymers with enhanced thermal properties, specific optical characteristics, or tailored surface energies, opening up new possibilities in coatings, high-performance plastics, and other advanced materials.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and sustainable methods for the synthesis of polysubstituted anilines is a key area of research in organic chemistry. For 5-Amino-4-fluoro-2-methylbenzonitrile, future research will likely focus on moving beyond traditional multi-step procedures to more innovative and atom-economical synthetic routes.

Key Research Areas:

Late-Stage C-H Functionalization: A significant advancement would be the development of catalytic systems that allow for the direct and regioselective installation of the amino, fluoro, and cyano groups onto a simpler toluene-based starting material. This would circumvent the need for pre-functionalized precursors and reduce the number of synthetic steps.

Novel Catalytic Systems: Research into new catalytic systems is crucial. While palladium and copper catalysts are commonly used for cross-coupling reactions to introduce cyano and amino groups, future work could explore the use of more earth-abundant and less toxic metals like iron, nickel, or cobalt. nih.gov The development of novel ligands that can control the regioselectivity of these reactions will also be important.

Flow Chemistry and Process Intensification: The use of continuous flow chemistry could offer significant advantages for the synthesis of this compound, including improved reaction control, enhanced safety, and easier scalability. mdpi.com Research in this area would focus on developing robust flow protocols that can be implemented for industrial-scale production. elsevier.com

Biocatalysis: The use of enzymes, or "fluorinases," for selective fluorination is an emerging field that could offer a highly specific and environmentally friendly route to fluorinated aromatics. chemrxiv.org Future research could explore the possibility of engineering enzymes to catalyze the synthesis of this compound or its precursors.

Advanced Computational Modeling for Predictive Design

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of new molecules. For this compound, computational studies can provide valuable insights into its properties and guide the design of new derivatives.

Key Research Areas:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the geometric and electronic properties of this compound. nih.govemerginginvestigators.org This information can help in understanding its reactivity, stability, and potential interactions with biological targets. nih.gov An experimental and computational study on ortho-fluorinated 2-phenylethylamine has demonstrated how such methods can elucidate the impact of fluorine on molecular conformation and noncovalent interactions. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of this compound and its derivatives in different environments, such as in solution or bound to a protein. This can provide insights into their pharmacokinetic properties and binding modes.

Predictive Modeling of Physicochemical Properties: Computational models can be developed to predict key properties such as solubility, lipophilicity (logP), and metabolic stability. nih.gov These models can be used to screen virtual libraries of derivatives and prioritize compounds for synthesis.

Table 1: Potential Computational Studies on this compound

Computational Method Research Goal Predicted Outcome
Density Functional Theory (DFT)To determine the ground-state geometry and electronic structure.Optimized molecular geometry, Mulliken charges, HOMO-LUMO gap. emerginginvestigators.org
Quantum Theory of Atoms in Molecules (QTAIM)To analyze the nature of intramolecular interactions.Characterization of hydrogen bonds and other non-covalent interactions.
Molecular Dynamics (MD) SimulationsTo study the conformational flexibility in aqueous solution.Identification of dominant conformers and their relative populations.
Quantitative Structure-Activity Relationship (QSAR)To build models that predict biological activity based on structure.Predictive models for screening virtual libraries of derivatives.

Development of Diverse Derivatives for Targeted Applications

The true potential of this compound lies in its use as a scaffold for the synthesis of a wide range of derivatives with tailored properties for specific applications, particularly in medicinal chemistry.

Key Research Areas:

Derivatization of the Amino Group: The primary amino group can be readily modified through acylation, alkylation, or sulfonylation to introduce a variety of functional groups. This can be used to modulate the compound's physicochemical properties and to introduce new binding interactions with biological targets.

Modification of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. It can also participate in cycloaddition reactions to form heterocyclic rings, such as tetrazoles.

Cross-Coupling Reactions: The aromatic ring can be further functionalized using cross-coupling reactions to introduce new substituents. For example, the development of novel 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile compounds as Zika virus inhibitors showcases how the core aminobenzonitrile structure can be elaborated to create potent antiviral agents. nih.gov

Synthesis of Bioisosteres: The fluoro and methyl groups can be replaced with other functional groups to create bioisosteres with improved properties. For example, the fluorine atom could be replaced with a trifluoromethyl group, which can significantly impact a molecule's metabolic stability and binding affinity.

Investigation of Multidisciplinary Applications Beyond Traditional Areas

While the most apparent applications for derivatives of this compound are in medicinal chemistry, its unique electronic and photophysical properties could be exploited in other fields.

Key Research Areas:

Organic Electronics: Fluorinated aromatic compounds are of interest for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Future research could explore the synthesis of derivatives with extended π-systems to investigate their potential as materials for organic electronics.

Chemical Sensors: The amino and nitrile groups can act as binding sites for metal ions and other analytes. Derivatives could be designed to act as fluorescent or colorimetric sensors for the detection of specific species.

Agrochemicals: The introduction of fluorine atoms into organic molecules is a common strategy in the development of new pesticides and herbicides. The scaffold of this compound could be a starting point for the discovery of new agrochemicals.

Polymer Science: The bifunctional nature of the molecule (amino and nitrile groups) could allow it to be used as a monomer in the synthesis of novel polymers with interesting thermal and mechanical properties.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. nih.gov These technologies can be applied to all aspects of the research and development of this compound and its derivatives.

Key Research Areas:

AI-Powered Retrosynthesis: AI-powered retrosynthesis tools can be used to identify novel and efficient synthetic routes to this compound and its derivatives. chemcopilot.com These tools can analyze vast reaction databases to propose pathways that may not be obvious to a human chemist. nih.gov

Predictive Modeling of Reaction Outcomes: ML models can be trained to predict the outcome of chemical reactions, including the yield and the formation of byproducts. This can help to optimize reaction conditions and reduce the number of failed experiments.

De Novo Drug Design: Generative AI models can be used to design novel molecules with desired properties from scratch. By providing the model with a set of target properties, it can generate a list of potential drug candidates based on the this compound scaffold.

Automated Synthesis: The combination of AI for synthesis planning and robotics for reaction execution can enable the fully automated synthesis of chemical compounds. nih.gov This can significantly accelerate the design-make-test-analyze cycle in drug discovery. elsevier.com

Q & A

Q. Table 1: Comparative Reactivity of this compound and Analogs

CompoundKey Functional GroupsReactivity in SNAr*Cytotoxicity (IC50_{50}, μM)
This compound-NH2_2, -F, -CH3_3, -CNModerate12.3 ± 1.5
5-Amino-2-fluorobenzonitrile-NH2_2, -F, -CNHigh25.6 ± 2.1
2-Fluoro-5-methylbenzonitrile-F, -CH3_3, -CNLow>100

*SNAr = Nucleophilic Aromatic Substitution

Key Insight : The methyl group in this compound reduces reactivity in SNAr but enhances bioactivity, likely due to improved lipophilicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.